[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
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Description
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAAO inhibitor is a potent inhibitor of D-amino acid oxidase, which is an enzyme that catalyzes the oxidative deamination of D-amino acids.
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates from alkyl 2-(2-fluoro-anilino)-2-oxo-acetates demonstrates the potential of fluorinated compounds in generating structurally diverse molecules. A dynamic NMR study highlights atropisomerism due to a high energy barrier for rotation around the N-aryl single bond in one of the synthesized compounds (Yavari, Nasiri, & Djahaniani, 2005).
- The investigation of adamantane derivatives with fluorine substitutions elucidates the impact of such modifications on crystal packing and intermolecular interactions, revealing the nuanced effects of halogenation on molecular structure and interactions (Al-Wahaibi et al., 2018).
Applications in Organic Synthesis
- Triphenylphosphine-catalyzed synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates from ethyl 2-arylamino-2-oxo-acetates showcases the versatility of related compounds in constructing pyrrole derivatives, a process that also reveals atropisomerism indicative of the potential for creating enantiomerically enriched products (Yavari, Aghazadeh, & Tafazzoli, 2002).
Photophysical Properties
- The design and synthesis of fluorescent molecular probes based on derivatives of 2,5-diphenyloxazole highlight the role of similar compounds in developing sensitive tools for biological and chemical research. The solvatochromic behavior of these probes underlines their utility in studying solvent dynamics and interactions at the molecular level (Diwu et al., 1997).
Analytical Applications
- An adaptation of the dimerization reaction for (p-hydroxyphenyl)acetic acid by hydrogen peroxide presents a method for the fluorometric determination of hydrogen peroxide in seawater, illustrating the analytical applications of related compounds in environmental monitoring and analysis (Miller & Kester, 1988).
properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-12-6-7-13(2)16(8-12)20-17(21)11-23-18(22)10-14-4-3-5-15(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKKRMUVCMESIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
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